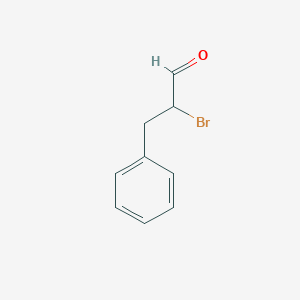

2-Bromo-3-phenylpropanal

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-phenylpropanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c10-9(7-11)6-8-4-2-1-3-5-8/h1-5,7,9H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPNANGZVPFJPNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 3 Phenylpropanal

Direct Alpha-Bromination Approaches

Direct alpha-bromination involves the introduction of a bromine atom at the carbon adjacent to the carbonyl group of 3-phenylpropanal (B7769412). This approach is favored for its atom economy and has been the subject of extensive research, particularly in the development of enantioselective methods.

Acid-catalyzed halogenation is a fundamental method for the α-halogenation of aldehydes and ketones. The mechanism proceeds through an acid-catalyzed enolization of the carbonyl compound, followed by the reaction of the resulting enol with a halogen. pearson.com In the context of 3-phenylpropanal, an acid catalyst, such as a strong mineral acid, facilitates the formation of the enol tautomer. google.com This enol, being electron-rich, then attacks a molecule of elemental bromine (Br₂). While effective for simple alpha-halogenation, this method typically lacks stereocontrol, resulting in a racemic mixture of the α-bromo aldehyde. The reaction is generally applicable to aldehydes that can form a stable enol intermediate. pearson.com

A significant advancement in the synthesis of chiral α-bromo aldehydes is the use of asymmetric organocatalysis. au.dk This strategy commonly employs chiral secondary amines, such as diarylprolinol silyl (B83357) ethers or other pyrrolidine (B122466) derivatives, to catalyze the reaction. rsc.orgrsc.org The catalytic cycle involves the formation of a chiral enamine intermediate from the aldehyde (3-phenylpropanal) and the organocatalyst. This enamine then reacts stereoselectively with an electrophilic bromine source. lookchem.com

Subsequent hydrolysis releases the α-brominated aldehyde and regenerates the catalyst. This approach allows for the synthesis of 2-bromo-3-phenylpropanal with high levels of enantiopurity. researchgate.net For instance, using a binaphthyl-based secondary amine catalyst, 3-phenylpropanal can be converted to its α-bromo derivative, which can then be used in one-pot syntheses to create other useful chiral building blocks like bromohydrins. rsc.orgresearchgate.net Research has demonstrated that this method can produce the desired product in good yields and with high enantioselectivity. rsc.org

The choice of brominating agent and reaction conditions is critical for the success of organocatalytic α-bromination, directly impacting yield, selectivity, and the prevalence of side reactions. researchgate.net While N-bromosuccinimide (NBS) is a common and inexpensive brominating agent, its high reactivity can lead to challenges, including catalyst deactivation and the formation of dibrominated byproducts. researchgate.netacs.org

To address these issues, several strategies have been developed:

Milder Brominating Agents : Researchers have developed alternative, less reactive brominating agents. These include ketone-based brominating agents (KBAs), such as ortho-substituted 2,2,2-tribromoacetophenones, which have shown to be effective in achieving high enantioselectivity. lookchem.comacs.org

Slow Addition : A slow, controlled addition of the brominating agent, like NBS, helps to maintain its low concentration in the reaction mixture. This minimizes unwanted side reactions such as dibromination and catalyst decomposition. acs.org

Solvent and Additives : The choice of solvent is crucial. Using 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent has been shown to improve reaction outcomes by stabilizing charged intermediates. acs.org The addition of water can also be beneficial in suppressing dibromination by promoting the hydrolysis of the brominated enamine intermediate. researchgate.netacs.org

These optimizations have enabled the practical and highly enantioselective α-bromination of aldehydes like 3-phenylpropanal with low catalyst loadings and under mild conditions. lookchem.comresearchgate.net

Table 1: Organocatalytic α-Bromination of 3-Phenylpropanal

| Catalyst | Brominating Agent | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Ratio (er) | Reference |

|---|---|---|---|---|---|---|

| (S)-α,α-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol TMS ether | NBS | HFIP/H₂O | -10 | 89 | 96:4 | researchgate.net |

| (S)-3 (Binaphthyl-based secondary amine) | 4,4-dibromo-2,6-di-tert-butylcyclohexa-2,5-dienone | CH₂Cl₂ | -20 | Not specified for aldehyde | 93:7 (for resulting bromohydrin) | rsc.org |

| (S)-Diphenylprolinol TMS ether | ClPh-KBA | CH₂Cl₂ | -20 | 86 | 96:4 (for resulting alcohol) | lookchem.com |

| Catalyst 3b (Jørgensen-Hayashi type) | NBS | Not specified | Not specified | 51 | 86:14 | acs.org |

Synthesis from Unsaturated Aldehyde Precursors

An alternative route to this compound begins with an unsaturated precursor, most commonly cinnamaldehyde (B126680). This pathway involves sequential reactions to first saturate the carbon-carbon double bond and then introduce the bromine atom.

Cinnamaldehyde, or 3-phenyl-2-propenal, is a readily available starting material. researchgate.net One synthetic strategy involves the addition of bromine (Br₂) across the double bond of cinnamaldehyde. This reaction, typically carried out in a solvent like glacial acetic acid, yields 2,3-dibromo-3-phenylpropanal (B13770721). scribd.comgoogle.com This dibrominated compound is an intermediate that contains the necessary atoms but requires a subsequent step to arrive at the target molecule.

Another, more common approach, is to first convert cinnamaldehyde into the saturated aldehyde, 3-phenylpropanal. wikipedia.org This is achieved through selective hydrogenation of the carbon-carbon double bond, leaving the aldehyde functional group intact. Palladium-containing catalysts are often used for this transformation, and the reaction can be performed with high conversion and selectivity. google.comgoogle.com

Following the formation of an intermediate from cinnamaldehyde, further transformations are necessary.

From 2,3-dibromo-3-phenylpropanal : The conversion of 2,3-dibromo-3-phenylpropanal to this compound would require a selective dehydrobromination or a reduction to remove the bromine at the C-3 position. However, a more frequently documented transformation of this intermediate involves dehydrobromination using a weak base to form α-bromocinnamaldehyde (2-bromo-3-phenyl-2-propenal), which is an unsaturated analog of the target compound. google.com

From 3-phenylpropanal : Once 3-phenylpropanal is obtained via the hydrogenation of cinnamaldehyde, it can be directly subjected to the alpha-bromination methods described in section 2.1. rsc.orgresearchgate.netacs.org This two-step sequence—hydrogenation followed by organocatalytic α-bromination—represents a robust and well-controlled pathway to produce chiral this compound from an inexpensive, unsaturated starting material.

Preparation from Related Phenylpropanal Analogs

The most direct synthetic pathways to this compound often begin with closely related phenylpropanal structures. These methods involve the introduction of a bromine atom at the α-position to the aldehyde group.

Strategies Involving 3-Phenylpropanal as a Building Block

Direct α-bromination of 3-phenylpropanal is a common and effective strategy. This transformation can be accomplished using various brominating agents and catalysts. One established method involves the use of a binaphthyl-based secondary amine as an organocatalyst in the presence of a bromine source like 4,4-dibromo-2,6-di-tert-butylcyclohexa-2,5-dienone. rsc.org This reaction, typically carried out in a solvent such as dichloromethane (B109758) at low temperatures, allows for the controlled introduction of a single bromine atom at the alpha position. rsc.org

Another approach utilizes N-bromosuccinimide (NBS) as the brominating agent. acs.org Research has shown that in the presence of a suitable organocatalyst, NBS can effectively brominate 3-phenylpropanal. acs.org The reaction conditions, including the choice of catalyst and solvent, are crucial to achieving high yields and minimizing side reactions, such as dibromination. acs.org

Table 1: Selected Methods for the Bromination of 3-Phenylpropanal

| Brominating Agent | Catalyst/Conditions | Solvent | Yield (%) | Reference |

| 4,4-dibromo-2,6-di-tert-butylcyclohexa-2,5-dienone | (S)-Binaphthyl-based secondary amine, -20 °C, 24 h | Dichloromethane | Not explicitly stated for aldehyde, but corresponding alcohol formed in good yield | rsc.org |

| N-Bromosuccinimide (NBS) | Catalyst 3b, water | Not specified | 51 (isolated) | acs.org |

Derivatization from Other Substituted Propanals

While direct bromination of 3-phenylpropanal is a primary route, derivatization from other substituted propanals can also be envisioned, although less commonly reported for this specific compound. For instance, methods used for the synthesis of analogous substituted propanals, such as 2,2-dimethyl-3-(3-methylphenyl)propanal, involve multi-step sequences that include bromination and subsequent alkylation steps. asianpubs.org These strategies highlight the versatility of synthetic routes starting from various substituted aromatic compounds.

Emerging Synthetic Strategies

Recent research has focused on developing more sophisticated and efficient methods for synthesizing this compound, particularly with control over stereochemistry and for large-scale production.

Asymmetric Synthesis Methodologies for Enantiopure this compound

The development of enantioselective methods to produce chiral α-bromoaldehydes is a significant area of research. Organocatalysis has emerged as a powerful tool for achieving high enantioselectivity.

One notable approach employs a chiral secondary amine catalyst for the enantioselective bromination of aldehydes. researchgate.net This method allows for the synthesis of chiral 1,4-dicarbonyl compounds through a subsequent cross-coupling reaction. researchgate.net Specifically, the enantioselective bromination of 3-phenylpropanal can be achieved using a chiral secondary amine catalyst, leading to the formation of enantiomerically enriched this compound. rsc.orgresearchgate.net The enantiomeric excess of the product can be influenced by the catalyst structure and reaction conditions. rsc.orgacs.org

For instance, using a specific binaphthyl-based secondary amine catalyst, the subsequent reduction of the chiral α-bromoaldehyde to the corresponding bromohydrin, 2-bromo-3-phenylpropanol, has been reported with high enantiomeric excess. rsc.org Another study demonstrated the organocatalytic enantioselective α-bromination of aldehydes using N-bromosuccinimide, achieving an enantiomeric ratio of 86:14 for this compound. acs.org

Table 2: Asymmetric Synthesis of this compound Derivatives

| Catalyst | Brominating Agent | Product | Enantiomeric Ratio/Excess | Reference |

| (S)-Binaphthyl-based secondary amine | 4,4-dibromo-2,6-di-tert-butylcyclohexa-2,5-dienone | (R)-2-Bromo-3-phenylpropanol | 93% ee | rsc.org |

| Catalyst 3b | N-Bromosuccinimide (NBS) | This compound | 86:14 er | acs.org |

Continuous Flow Chemistry and Scalable Syntheses

Continuous flow chemistry offers significant advantages for the synthesis of chemical compounds, including improved safety, efficiency, and scalability. While specific reports on the continuous flow synthesis of this compound are limited, related processes highlight the potential of this technology.

For example, continuous flow reactors have been successfully employed for the bromination of other aromatic ketones, such as 3'-chloropropiophenone, demonstrating the feasibility of this approach for halogenation reactions. Furthermore, the use of fixed-bed photoreactors with conjugated nanoporous polymer-coated glass fibers has been demonstrated for visible light-promoted photoredox reactions in a continuous flow system, including the coupling reaction of diethyl-2-bromomalonate and 3-phenylpropanal. rsc.org Although this is not a direct synthesis of this compound, it showcases the application of flow chemistry to reactions involving its precursor. The principles of continuous flow synthesis, such as those used for the production of Celecoxib from 2-bromo-3,3,3-trifluoropropene, could be adapted for the large-scale production of this compound. nih.gov

Reactivity and Advanced Transformations of 2 Bromo 3 Phenylpropanal

Reactions Involving the Aldehyde Functionality

The aldehyde group in 2-bromo-3-phenylpropanal is a primary site for nucleophilic attack and condensation reactions. Its electrophilic carbon atom readily reacts with a variety of nucleophiles, and the adjacent α-bromo substituent influences the reactivity and stereochemical outcome of these transformations.

Nucleophilic Addition Reactions: Grignard and Reduction Strategies

The carbonyl group of this compound is susceptible to attack by organometallic reagents, such as Grignard reagents, and can be readily reduced by hydride donors. These reactions provide access to important classes of compounds, including secondary alcohols.

Grignard reagents (R-MgX) add to the aldehyde to form new carbon-carbon bonds, yielding 2-bromo-1-substituted-3-phenylpropan-1-ol derivatives. The choice of the Grignard reagent dictates the nature of the substituent introduced at the carbonyl carbon.

Reduction of the aldehyde to a primary alcohol, 2-bromo-3-phenylpropan-1-ol (B15231059), is efficiently achieved using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). This transformation is often performed to convert the aldehyde into a less reactive functional group or as a prelude to further synthetic manipulations. Recent research has focused on the enantioselective synthesis of this compound and its subsequent reduction to the corresponding bromohydrin, achieving high enantiomeric ratios. acs.orgresearchgate.net For instance, after organocatalytic α-bromination of 3-phenylpropanal (B7769412), the resulting this compound can be reduced in situ to yield 2-bromo-3-phenylpropan-1-ol with high enantiomeric purity. acs.org

Table 1: Examples of Nucleophilic Addition to this compound

| Reactant | Reagent | Product | Yield | Reference |

| This compound | Sodium Borohydride (NaBH₄) | 2-Bromo-3-phenylpropan-1-ol | 65% (isolated) | acs.org |

Condensation and Imine Formation Reactions

The aldehyde functionality of this compound readily undergoes condensation reactions with primary amines and their derivatives to form imines (Schiff bases). This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. The formation of imines is a critical step in various synthetic methodologies, including the synthesis of N-heterocycles and in the context of asymmetric catalysis where the resulting imine can be a key intermediate.

Investigations into the reactivity of this compound have shown that imine formation can sometimes be a competing side reaction. For example, in N-heterocyclic carbene (NHC) catalyzed redox amidation reactions, the formation of an imine byproduct has been observed when certain amines are used. sigmaaldrich.com However, this reactivity can be harnessed. The imine formed from this compound can participate in subsequent reactions, such as asymmetric Mannich reactions, where it is attacked by an enamine in a stereocontrolled manner. sigmaaldrich.com

Controlled Oxidation Pathways

The aldehyde group of this compound can be selectively oxidized to a carboxylic acid, yielding 2-bromo-3-phenylpropanoic acid. This transformation is a valuable tool for introducing a carboxylic acid moiety while preserving the α-bromo functionality for further elaboration.

Various oxidizing agents can be employed for this purpose. A common and efficient method is the Pinnick oxidation, which utilizes sodium chlorite (B76162) (NaClO₂) buffered with a mild acid, such as monobasic sodium phosphate (B84403) (NaH₂PO₄), in the presence of a chlorine scavenger like 2-methyl-2-butene. This method is known for its high functional group tolerance and mild reaction conditions, making it suitable for complex substrates. While specific examples for this compound are part of broader studies on α-haloaldehyde oxidation, the general applicability of the Pinnick oxidation is well-established for this class of compounds.

Transformations at the Alpha-Carbon Center

The presence of the bromine atom at the α-carbon makes this position susceptible to nucleophilic substitution and a key site for the generation of enolates, which are powerful nucleophiles in their own right.

Enolization and Enolate Chemistry in Carbon-Carbon Bond Formation

The α-proton of this compound is acidic and can be removed by a suitable base to form an enolate. This enolate is a soft nucleophile and can participate in a variety of carbon-carbon bond-forming reactions, such as alkylations. The interplay between the enolate and the adjacent bromine atom can lead to complex reaction pathways, including Favorskii-type rearrangements, depending on the reaction conditions and the nature of the base and electrophile used. The enolate can also be trapped with various electrophiles, providing a route to α-functionalized 3-phenylpropanal derivatives.

Diastereoselective Aldol (B89426) Reactions and Related Condensations

This compound can act as an electrophile in aldol reactions. The electron-withdrawing bromine atom enhances the electrophilicity of the adjacent carbonyl carbon, making it a good acceptor for enolate nucleophiles. The stereochemical outcome of these reactions can be influenced by the existing stereocenter (if the starting material is chiral) and the reaction conditions, offering a pathway to diastereomerically enriched products.

Furthermore, in the presence of organocatalysts, this compound can participate in cascade reactions, such as direct aldol–Tishchenko reactions, expanding its synthetic utility. thieme-connect.de These reactions combine multiple transformations in a single pot, leading to the rapid construction of molecular complexity from a relatively simple starting material. The ability to control the diastereoselectivity in these reactions is a key area of ongoing research.

Reformatsky-Type Reactions with Alpha-Bromo Carbonyls

The Reformatsky reaction is a classic carbon-carbon bond-forming method that involves the reaction of an α-halo ester or α-halo ketone with a carbonyl compound, typically an aldehyde or ketone, in the presence of metallic zinc. wikipedia.orgbyjus.com The key intermediate is an organozinc reagent, often called a Reformatsky enolate, which is less reactive than Grignard reagents or lithium enolates, thus preventing self-condensation of the ester or reaction with the ester carbonyl. wikipedia.orglibretexts.org

In the context of this compound, the alpha-bromo aldehyde itself can act as the halo-carbonyl component. The reaction commences with the oxidative addition of zinc metal into the carbon-bromine bond, forming a zinc enolate. libretexts.org This enolate then adds to an external electrophile, such as an aldehyde or ketone, to yield a β-hydroxy aldehyde after an acidic workup.

The general mechanism involves:

Formation of the Organozinc Reagent: Zinc metal inserts into the C-Br bond of this compound.

Nucleophilic Addition: The resulting zinc enolate attacks the carbonyl carbon of an added aldehyde or ketone.

Workup: Protonation of the resulting zinc alkoxide with a dilute acid yields the final β-hydroxy carbonyl compound. byjus.com

While zinc is the traditional metal, modern variations of this reaction employ other metals or metal salts, such as samarium(II) iodide (SmI₂), which can offer improved yields and diastereoselectivity, even in sterically hindered cases. nih.gov These reactions are highly valuable for constructing complex molecular architectures containing 1,3-dioxygenated motifs.

| Electrophile (R-CHO) | Metal | Resulting Product Structure | Product Name |

|---|---|---|---|

| Benzaldehyde | Zn |  | 2-(hydroxy(phenyl)methyl)-3-phenylpropanal |

| Acetone | Zn | -- | 2-(1-hydroxy-1-methylethyl)-3-phenylpropanal |

| Cyclohexanone | SmI₂ | -- | 2-(1-hydroxycyclohexyl)-3-phenylpropanal |

Reactions of the Bromine Moiety

The bromine atom at the alpha position to the aldehyde group is highly reactive and serves as a key handle for further molecular elaboration through substitution or elimination pathways.

The carbon atom to which the bromine is attached is electrophilic, making it susceptible to attack by a wide range of nucleophiles. This reaction, typically proceeding via an SN2 mechanism, results in the displacement of the bromide ion, a good leaving group. Such nucleophilic substitution reactions are a cornerstone of synthetic chemistry, allowing for the introduction of various functional groups. openstax.org

The reactivity can be influenced by the choice of solvent and the nature of the nucleophile. For instance, primary and secondary alkyl halides readily undergo these substitutions. youtube.com This pathway allows for the conversion of this compound into a diverse family of derivatives, including α-hydroxy, α-amino, α-cyano, and α-thio compounds, which are themselves valuable synthetic precursors.

| Nucleophile | Reagent Example | Product Name |

|---|---|---|

| Hydroxide (B78521) (OH⁻) | NaOH (aq) | 2-hydroxy-3-phenylpropanal |

| Cyanide (CN⁻) | NaCN | 2-cyano-3-phenylpropanal |

| Azide (N₃⁻) | NaN₃ | 2-azido-3-phenylpropanal |

| Thiolate (RS⁻) | NaSCH₃ | 2-(methylthio)-3-phenylpropanal |

| Iodide (I⁻) | NaI (in acetone) | 2-iodo-3-phenylpropanal |

When this compound is treated with a strong, non-nucleophilic base, it can undergo an elimination reaction to form an α,β-unsaturated aldehyde. chemguide.co.uk The most common mechanism for this transformation is the E2 (elimination, bimolecular) pathway. chemguide.uk In this process, the base abstracts a proton from the carbon adjacent to the bromine-bearing carbon (the β-carbon), while simultaneously, the C-Br bond breaks and a new π-bond forms between the α and β carbons. chemguide.uk

The reaction is typically carried out by heating the substrate with a concentrated solution of a strong base, such as potassium hydroxide, in an alcoholic solvent like ethanol. libretexts.org The use of a bulky base, such as potassium tert-butoxide, can favor elimination over substitution. The product of this reaction is cinnamaldehyde (B126680) (3-phenylpropenal), an important compound in its own right.

| Base | Solvent | Primary Product |

|---|---|---|

| Potassium hydroxide (KOH) | Ethanol | Cinnamaldehyde |

| Sodium ethoxide (NaOEt) | Ethanol | Cinnamaldehyde |

| Potassium tert-butoxide (t-BuOK) | tert-Butanol | Cinnamaldehyde |

| 1,8-Diazabicycloundec-7-ene (DBU) | Tetrahydrofuran (THF) | Cinnamaldehyde |

Electrophilic Substitution on the Phenyl Ring

The phenyl group in this compound can undergo electrophilic aromatic substitution (EAS), a fundamental reaction class for aromatic compounds. byjus.com The substituent already present on the ring, in this case, the -CH₂CH(Br)CHO group, dictates the rate of reaction and the position of the incoming electrophile.

The aldehyde and the alpha-bromo functionalities are both electron-withdrawing groups due to their inductive and resonance effects. Consequently, the entire 2-bromo-propanal substituent deactivates the phenyl ring towards electrophilic attack, making the reaction slower compared to benzene. libretexts.org Electron-withdrawing groups are known to direct incoming electrophiles to the meta position. libretexts.orgucalgary.ca This is because the carbocation intermediates (arenium ions) formed from ortho and para attack are significantly destabilized by the adjacent electron-withdrawing group, whereas the intermediate from meta attack avoids placing the positive charge on the carbon directly attached to the deactivating substituent. libretexts.org

Therefore, reactions such as nitration, halogenation, or sulfonation of this compound are expected to yield the corresponding meta-substituted derivatives as the major products.

| Reaction | Reagents | Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 2-Bromo-3-(3-nitrophenyl)propanal |

| Bromination | Br₂, FeBr₃ | 2-Bromo-3-(3-bromophenyl)propanal |

| Sulfonation | Fuming H₂SO₄ | 3-(2-Bromo-3-oxopropyl)benzenesulfonic acid |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 2-Bromo-3-(3-acetylphenyl)propanal |

Mechanistic Investigations of 2 Bromo 3 Phenylpropanal Reactions

Mechanistic Pathways of Alpha-Halogenation

The introduction of a bromine atom at the alpha position to the carbonyl group of 3-phenylpropanal (B7769412) is a critical transformation. The mechanism of this halogenation is highly dependent on the reaction conditions, particularly the presence of acid or specialized catalysts.

Role of Enol Intermediates in Acid-Catalyzed Processes

Under acidic conditions, the alpha-halogenation of aldehydes and ketones proceeds through an enol intermediate. libretexts.orglibretexts.org The generally accepted mechanism involves several key steps. For 3-phenylpropanal, the process is initiated by the protonation of the carbonyl oxygen by an acid catalyst (H-A). This enhances the acidity of the α-hydrogens. masterorganicchemistry.com A weak base (A⁻) then removes an α-proton, leading to the formation of a nucleophilic enol. libretexts.orgyoutube.com This enol, characterized by a carbon-carbon double bond, is the key reactive intermediate. libretexts.orgmasterorganicchemistry.com

The C=C double bond of the enol then acts as a nucleophile, attacking an electrophilic bromine source (e.g., Br₂). youtube.com This step forms a new carbon-bromine bond at the alpha position and generates a protonated carbonyl, which is an oxonium ion. libretexts.org Finally, deprotonation of the oxonium ion by a base (A⁻) regenerates the acid catalyst and yields the final product, 2-bromo-3-phenylpropanal. libretexts.org The formation of the enol is crucial, as the C-H bond of the starting aldehyde is not sufficiently nucleophilic to react directly with the halogen.

Table 1: Mechanistic Steps of Acid-Catalyzed Alpha-Bromination

| Step | Description | Intermediate/Product |

| 1 | Protonation of the carbonyl oxygen. | Protonated 3-phenylpropanal |

| 2 | Deprotonation at the α-carbon. | Enol of 3-phenylpropanal |

| 3 | Nucleophilic attack by the enol on Br₂. | Oxonium ion intermediate |

| 4 | Deprotonation of the carbonyl oxygen. | This compound |

Kinetic Studies and Rate-Determining Steps

Kinetic studies of acid-catalyzed alpha-halogenation provide strong evidence for the proposed mechanism. The reaction rate is observed to be dependent on the concentration of the aldehyde and the acid catalyst, but notably independent of the halogen's concentration. libretexts.orgmissouri.edu The rate law is expressed as:

Rate = k[Aldehyde][H⁺] libretexts.orglibretexts.org

This indicates that the halogen is not involved in the rate-determining step of the reaction. libretexts.org Instead, the slow step is the formation of the enol from the protonated aldehyde. libretexts.org Once the enol is formed, its reaction with the halogen (bromine, chlorine, or iodine) is very rapid. libretexts.orgmissouri.edu Further evidence comes from deuterium (B1214612) exchange studies. When an aldehyde is treated with D₃O⁺, the rate of deuterium incorporation at the α-position is identical to the rate of halogenation under the same conditions, implying that both reactions share a common, rate-limiting step: the formation of the enol intermediate. libretexts.orglibretexts.org

Stereochemical Control Mechanisms in Organocatalytic Bromination

Achieving stereocontrol in the synthesis of this compound is a significant challenge addressed by asymmetric organocatalysis. Chiral secondary amines, such as diarylprolinol silyl (B83357) ethers, are effective catalysts for the enantioselective α-bromination of aldehydes. nih.govresearchgate.netrsc.org

The mechanism involves the reversible formation of a chiral enamine intermediate from the reaction between 3-phenylpropanal and the chiral amine catalyst. This enamine, which is the actual nucleophile, is sterically biased by the chiral scaffold of the catalyst. The enamine then attacks the brominating agent, such as N-bromosuccinimide (NBS). nih.gov The facial selectivity of this attack is dictated by the catalyst's structure, which shields one face of the enamine, directing the incoming electrophile (bromine) to the other face. This controlled approach is the basis for the high enantioselectivity observed. After the bromination step, the resulting iminium ion is hydrolyzed to release the chiral this compound and regenerate the catalyst, completing the catalytic cycle. psu.edu

Research has shown that factors like the catalyst structure, solvent, and the method of addition of the brominating agent can significantly influence both the yield and the enantiomeric ratio (er) of the product. acs.org For instance, slow addition of NBS has been found to reduce the formation of undesired dibrominated byproducts. acs.org

Table 2: Organocatalytic Bromination of 3-Phenylpropanal to this compound

| Catalyst | Brominating Agent | Conditions | Yield (%) | Enantiomeric Ratio (er) | Reference |

| (S)-α,α-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol trimethylsilyl (B98337) ether | NBS | CH₂Cl₂, H₂O, 90 min addition | 51 | 86:14 | nih.govacs.org |

| (S)-α,α-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol tert-butyldimethylsilyl ether | NBS | CH₂Cl₂, H₂O, <1.5 h | ~72 (qNMR) | 98:2 (for alcohol) | nih.govacs.org |

| C₂-symmetric diphenylpyrrolidine derivative | 2,4,4,6-Tetrabromocyclohexa-2,5-dienone | CH₂Cl₂, -24 °C, 24 h | 80 (for alcohol) | 90:10 | rsc.org |

Yields and er values are for the formation of this compound, which in some cases was subsequently reduced to 2-bromo-3-phenylpropan-1-ol (B15231059) for analysis. rsc.orgacs.org

Elucidation of Carbonyl Transformation Mechanisms

The carbonyl group in this compound is a key site for transformations, primarily through nucleophilic addition.

Nucleophilic Addition and Tetrahedral Intermediate Formation

Like other aldehydes, this compound undergoes nucleophilic addition at the electrophilic carbonyl carbon. A nucleophile attacks the carbonyl carbon, which is sp² hybridized and trigonal planar, from a direction approximately perpendicular to the plane of the carbonyl group. ncert.nic.inlibretexts.org This attack pushes the π-electrons of the C=O bond onto the electronegative oxygen atom.

This process results in the formation of a tetrahedral alkoxide intermediate, where the carbon's hybridization changes from sp² to sp³. ncert.nic.inlibretexts.org This intermediate is a key feature of carbonyl additions. In a subsequent step, the negatively charged oxygen of the alkoxide is typically protonated by a weak acid (like water or an alcohol added during workup) to yield a neutral alcohol product. libretexts.org The presence of the electron-withdrawing bromine atom at the α-position can increase the electrophilicity of the carbonyl carbon, potentially making it more susceptible to attack by nucleophiles compared to its non-halogenated counterpart. Because the initial aldehyde is planar at the carbonyl center, attack by the nucleophile can occur from either face, which can lead to a mixture of stereoisomers if a new chiral center is formed and the substrate is already chiral. libretexts.org

Electron Transfer and Radical Pathways in Reduction and Oxidation

While many carbonyl reductions and oxidations are explained by two-electron (polar) mechanisms, single-electron transfer (SET) and radical pathways are also mechanistically plausible under specific conditions.

Reduction: The reduction of an aldehyde to an alcohol is typically achieved with hydride reagents (e.g., NaBH₄), which follows a polar nucleophilic addition mechanism. However, reductions using dissolving metals or certain low-valent transition metals can proceed via SET. In a hypothetical SET reduction of this compound, an electron donor would transfer a single electron to the carbonyl group, generating a ketyl radical anion. This highly reactive intermediate could then be protonated and undergo a second electron transfer and protonation to yield the final alcohol product. The presence of the C-Br bond adds complexity, as reductive cleavage of this bond could compete with the reduction of the carbonyl group.

Oxidation: The oxidation of aldehydes to carboxylic acids can also involve radical pathways. For instance, the oxidation of alkylarenes with strong oxidizing agents like KMnO₄ is believed to proceed through the abstraction of a benzylic hydrogen, forming a benzylic radical. masterorganicchemistry.com While the primary site of oxidation for this compound would be the aldehyde group itself, radical processes could be initiated under certain oxidative conditions (e.g., photochemical or with radical initiators). A proposed radical oxidation might involve abstraction of the aldehydic hydrogen to form an acyl radical. This radical could then react with an oxygen source to ultimately form the carboxylic acid. The involvement of such pathways often depends on the specific reagents and conditions employed. acs.orgacs.org

Mechanisms of Stereoselective Reactions

Stereoselective reactions are chemical reactions that favor the formation of one stereoisomer over another. ddugu.ac.in For this compound, the chiral center at the α-position to the carbonyl group is of primary interest. Understanding the mechanisms that control the stereochemical outcome is essential for the synthesis of enantiomerically pure compounds.

Aldol-type reactions are powerful carbon-carbon bond-forming reactions. When an enolate or enol equivalent reacts with an aldehyde, new stereocenters can be formed. In reactions involving this compound or its derivatives, the diastereoselectivity of the aldol (B89426) addition is influenced by several factors, including the geometry of the enolate, the nature of the catalyst, and the reaction conditions.

The stereochemical lability of the α-proton in α-haloaldehydes is a critical factor. For instance, studies on the related (±)-2-phenylpropanal in L-proline-catalyzed aldol reactions have shown that it can lead to an equal mixture of syn- and anti-diastereomers. researchgate.netnih.gov This suggests that under certain catalytic conditions, the rate of racemization at the α-center can be competitive with or faster than the rate of the aldol reaction itself. researchgate.netnih.gov

Key factors that govern diastereoselectivity include:

Enolate Geometry: The formation of Z- or E-enolates from the aldehyde or a ketone reactant can dictate the relative stereochemistry of the product through cyclic Zimmerman-Traxler transition states.

Catalyst Control: Chiral catalysts, such as proline or metal complexes, can create a chiral environment that favors one transition state over another, thereby inducing diastereoselectivity. researchgate.net For example, in proline-catalyzed reactions, the catalyst forms an enamine intermediate with the aldehyde, and the stereochemistry of the subsequent addition is controlled by the catalyst's structure.

Non-covalent Interactions: Intramolecular hydrogen bonding and chelation can play a significant role in diastereodivergent control. researchgate.net These interactions can lock the conformation of the transition state, leading to a preference for one diastereomer.

Reaction Conditions: Temperature and solvent can influence the equilibrium between different transition states and the relative rates of competing reaction pathways. scispace.com Temperature studies of diastereoselectivity in aldol condensations have allowed for the separation of enthalpic and entropic contributions to the stereochemical outcome. scispace.com

In a diastereoselective aldol reaction of a titanium enolate of 2-bromopropiophenone (B137518) with 3-phenylpropanal, a related aldehyde, the reaction yielded specific diastereomers, highlighting the role of metal enolates in controlling stereochemistry. oup.com

Table 1: Factors Influencing Diastereoselectivity in Aldol-Type Reactions

| Factor | Description | Potential Effect on this compound Reactions |

| Catalyst | A chiral catalyst can create a specific three-dimensional environment that directs the approach of the reactants. | Proline or chiral metal complexes can be used to favor the formation of either syn or anti aldol products. |

| Enolate Geometry | The E or Z configuration of the reacting enolate influences the relative orientation of substituents in the transition state. | Control over enolate formation from a ketone partner would be crucial for predictable diastereoselectivity. |

| α-Stereocenter Lability | The ease of epimerization of the stereocenter bearing the bromine can impact the final diastereomeric ratio. | Conditions that promote rapid racemization relative to the aldol addition can lead to dynamic kinetic resolution scenarios. researchgate.netnih.gov |

| Solvent and Temperature | These parameters can affect the stability of transition states and the solubility of intermediates. | Lower temperatures often enhance selectivity by favoring the transition state with the lowest activation enthalpy. scispace.com |

Dynamic kinetic resolution (DKR) is a powerful strategy for converting a racemic mixture into a single, enantiomerically pure product in theoretically 100% yield. This process combines the kinetic resolution of a racemic starting material with in-situ racemization of the slower-reacting enantiomer. For this compound, the α-bromoaldehyde is configurationally labile under various conditions, making it a suitable substrate for DKR. researchgate.net

The fundamental principles of DKR involving this compound are:

Rapid Racemization: The stereocenter at the α-position of this compound must undergo rapid racemization under the reaction conditions. This ensures that the less reactive enantiomer is continuously converted into the more reactive one.

Stereoselective Reaction: A chiral catalyst or reagent must react with one enantiomer of the racemic aldehyde significantly faster than the other.

An example of a reaction where this compound is used directly is in the N-heterocyclic carbene (NHC)-catalyzed kinetic resolution of diols. nii.ac.jpkyoto-u.ac.jp In this process, the chiral NHC catalyst promotes the asymmetric acylation of the diol using the aldehyde. The efficiency of this resolution, with a high selectivity factor, relies on the differential rate of reaction of the two enantiomers of the diol with the acylating agent generated from this compound. nii.ac.jpkyoto-u.ac.jp

Furthermore, the concept has been applied to the dynamic kinetic asymmetric transformation (DyKAT) of related racemic aldehydes. researchgate.net For instance, the amination of racemic 2-phenylpropanal (B145474) derivatives using ω-transaminases proceeds via DKR to yield β-chiral primary amines with high optical purity. elsevierpure.com The success of this biocatalytic process depends on both the enzyme's stereopreference and the racemization of the aldehyde substrate under the enzymatic reaction conditions. elsevierpure.com DFT calculations have been employed to understand the chirality control in DKR processes, revealing the importance of steric and electrostatic interactions in the transition state. nih.govrsc.org

Computational Chemistry in Mechanistic Research

Computational chemistry has become an indispensable tool for investigating reaction mechanisms, providing insights into transient species like transition states that are often difficult to study experimentally. uomustansiriyah.edu.iq For reactions involving this compound, computational methods can elucidate reaction pathways, predict selectivity, and rationalize experimental observations.

Theoretical studies, primarily using Density Functional Theory (DFT), are employed to map the potential energy surface of a reaction. This involves calculating the energies of reactants, intermediates, transition states, and products.

For reactions involving the related 2-phenylpropanal, detailed DFT and MP2 computational studies have been conducted. beilstein-journals.org These studies can, for example, investigate the formation of intermediates like carbinolamines and the transition states leading to them. beilstein-journals.org In a study on the reaction of 3-pyrroline (B95000) with 2-phenylpropanal, calculations indicated that the formation of an acetic acid-assisted azomethine ylide is the most plausible pathway, rather than a free iminium ion. beilstein-journals.org

In the context of stereoselective reactions, computational analysis of proline-catalyzed aldol reactions of α-haloaldehydes has revealed the transition state structures responsible for diastereoselectivity. nih.gov These calculations demonstrate that both steric and electrostatic interactions play key roles in discriminating between different diastereomeric transition states. nih.gov For example, the relative energies of transition states leading to syn and anti products can be calculated to predict the diastereomeric ratio.

Table 2: Representative Energetic Data from Computational Studies on Aldehyde Reactions

| Reaction Type | Computational Method | Finding | Reference |

| Proline-catalyzed Aldol Reaction | DFT (M06-2X) | Calculated transition state structures and energies to explain the origins of diastereoselectivity in reactions of α-haloaldehydes. | nih.gov |

| Amine-catalyzed C-H Activation | DFT and MP2 | Identified the most plausible reaction pathway by comparing the energetics of different proposed mechanisms for reactions of 2-phenylpropanal. | beilstein-journals.org |

| NHC-catalyzed DKR | DFT | Utilized to clarify the mechanism of chirality control in the dynamic kinetic resolution process. | rsc.org |

| Epoxidation | Ab initio and DFT | Modeled the spiro orientation of the electrophilic oxygen in the transition state of peroxy acid epoxidation. | acs.org |

Molecular modeling allows for the visualization and analysis of the three-dimensional structures of molecules and their interactions, providing a qualitative and quantitative understanding of reactivity and selectivity.

In the study of NHC-catalyzed kinetic resolutions using this compound, DFT calculations supported the proposed mechanism involving a hydrogen-bonded complex between a diol substrate and a carboxylate anion additive. nii.ac.jpkyoto-u.ac.jp This modeling helped to rationalize the role of the additive in enhancing both the rate and enantioselectivity of the reaction. nii.ac.jpkyoto-u.ac.jp

Similarly, computational modeling has been instrumental in understanding the stereoselectivity of organocatalytic reactions. By modeling the transition states of proline-catalyzed aldol reactions of α-haloaldehydes, researchers have been able to pinpoint the specific steric and electrostatic interactions that govern diastereoselection. nih.gov This level of detail allows for the rational design of catalysts and substrates to achieve a desired stereochemical outcome.

The application of computational methods extends to predicting various forms of reactivity. For instance, theoretical studies have been used to estimate the skin sensitization potential of chemicals by calculating the reaction energetics of Schiff base formation, a reaction relevant to aldehydes. semanticscholar.org These models correlate the calculated activation barriers with the observed biological activity. semanticscholar.org Such approaches highlight the power of molecular modeling to predict chemical reactivity and its consequences.

Applications of 2 Bromo 3 Phenylpropanal in Complex Organic Synthesis

Strategic Precursor in Pharmaceutical and Agrochemical Intermediates

The inherent reactivity of 2-Bromo-3-phenylpropanal makes it a plausible candidate as a strategic precursor for the synthesis of more complex molecules that are valuable as intermediates in the pharmaceutical and agrochemical industries. The aldehyde group can undergo a wide range of reactions, including oxidations, reductions, and carbon-carbon bond-forming reactions, while the α-bromo substituent provides a handle for nucleophilic substitution or elimination reactions.

Design and Synthesis of Advanced Building Blocks

The combination of the aldehyde and the α-bromo position allows for the sequential or tandem introduction of different functionalities, leading to the creation of advanced, multifunctional building blocks. For instance, the aldehyde could be protected, followed by a nucleophilic substitution at the bromine-bearing carbon. Subsequent deprotection and further reaction at the aldehyde would yield a highly functionalized molecule. The phenyl group also offers a site for further modification through electrophilic aromatic substitution, adding to the diversity of potential building blocks.

Utility in Chiral Synthesis

The presence of a stereocenter at the carbon bearing the bromine atom means that this compound can exist as a racemic mixture of two enantiomers. The ability to resolve these enantiomers or to perform stereoselective reactions would open up avenues for its use in chiral synthesis.

Access to Enantiomerically Pure Aryl-Substituted Propanols and Amines

The stereoselective reduction of the aldehyde group in a single enantiomer of this compound would provide access to enantiomerically pure 2-bromo-3-phenylpropan-1-ols. These chiral bromohydrins are valuable intermediates that can be converted to a variety of other chiral compounds, such as epoxides and amino alcohols. Furthermore, stereoselective amination of the aldehyde, followed by reduction, could potentially yield enantiomerically pure 2-bromo-3-phenylpropan-1-amines, which are important synthons for chiral ligands and pharmaceuticals.

Construction of Chiral Auxiliary-Derived Compounds

While no specific examples are documented, it is conceivable that this compound could be used in the construction of chiral auxiliaries. A chiral auxiliary is a molecule that is temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction. The aldehyde functionality of this compound could be reacted with a chiral amine to form a chiral imine, which could then direct nucleophilic attack at the α-carbon, potentially leading to the diastereoselective formation of a new stereocenter.

Construction of Diverse Heterocyclic Systems

One of the most promising potential applications of this compound is in the synthesis of heterocyclic compounds. α-Haloaldehydes are well-known precursors for a variety of heterocyclic rings through reactions with dinucleophiles.

The reaction of this compound with a thioamide, for instance, would be expected to follow the Hantzsch thiazole (B1198619) synthesis pathway, leading to the formation of a 2,4-disubstituted thiazole. Similarly, reaction with an amidine could yield an imidazole, and reaction with a primary amine and a cyanide source could potentially lead to the formation of an aminonitrile, a precursor for various nitrogen-containing heterocycles. The Gewald aminothiophene synthesis, which typically involves an α-methylene ketone or aldehyde, a cyanoester, and elemental sulfur, could also potentially be adapted to utilize this compound, leading to highly substituted thiophenes.

Below is a table illustrating the potential heterocyclic systems that could be synthesized from this compound based on established synthetic methodologies for α-bromo aldehydes.

| Heterocyclic System | Potential Reactant(s) | Established Reaction Name |

| Thiazole | Thioamide | Hantzsch Thiazole Synthesis |

| Imidazole | Amidine | |

| Oxazole | Amide | |

| Pyrrole | β-enaminone or β-ketoester and ammonia | |

| Thiophene | α-mercapto ketone or ester | |

| Aminothiophene | Cyano-activated methylene (B1212753) compound and sulfur | Gewald Aminothiophene Synthesis |

It is important to note that while the chemical principles underlying these potential applications are sound, the actual utility of this compound in these contexts would need to be verified through experimental investigation. The reactivity of the compound could be influenced by steric and electronic factors, and reaction conditions would need to be optimized for each specific application.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Tetrahydro-β-carbolines, Piperidinones)

The construction of nitrogen-containing heterocyclic scaffolds is a central theme in medicinal chemistry and natural product synthesis. While direct applications of this compound in the synthesis of tetrahydro-β-carbolines and piperidinones are not extensively documented in readily available literature, its structural features suggest its potential utility in established synthetic routes.

Tetrahydro-β-carbolines , for instance, are commonly synthesized through the Pictet-Spengler reaction, which involves the condensation of a tryptamine (B22526) derivative with an aldehyde or ketone. nih.govmdpi.comnih.govresearchgate.net In principle, this compound could serve as the aldehyde component in this reaction. The subsequent cyclization would lead to a tetrahydro-β-carboline skeleton bearing a bromomethyl group at the 1-position. This bromine atom could then be further functionalized through nucleophilic substitution, providing access to a variety of derivatives.

Similarly, the synthesis of piperidinones often involves the cyclization of amino acids or the manipulation of existing piperidine (B6355638) rings. While specific examples utilizing this compound are scarce, its α-bromoaldehyde functionality could potentially be employed in reactions with amines or amides to construct the piperidinone core through intramolecular cyclization strategies. google.com

Formation of Oxygen- and Sulfur-Containing Cyclic Structures

The reactivity of the α-bromoaldehyde moiety in this compound also lends itself to the synthesis of oxygen- and sulfur-containing heterocycles.

For the formation of oxygen-containing cyclic structures , intramolecular Williamson ether synthesis is a plausible strategy. This would involve the reaction of this compound with a molecule containing a hydroxyl group, followed by deprotonation and subsequent intramolecular nucleophilic attack of the alkoxide on the carbon bearing the bromine atom. Another potential approach is the tandem Prins cyclization, a versatile method for constructing tetrahydropyran (B127337) scaffolds. researchgate.net

In the realm of sulfur-containing heterocycles , the reaction of this compound with sulfur nucleophiles, such as thiols or thioamides, could be a key step. The initial nucleophilic substitution of the bromide would be followed by a cyclization event involving the aldehyde, leading to the formation of various sulfur-containing rings.

Enabling Novel Synthetic Transformations

Beyond its role as a precursor to heterocyclic systems, this compound is a valuable substrate for developing and exploring new synthetic methodologies, particularly in the realm of carbon-carbon bond formation.

Advanced Carbon-Carbon Bond Forming Strategies

The electrophilic nature of the aldehyde and the presence of the carbon-bromine bond in this compound make it a suitable substrate for a variety of advanced carbon-carbon bond-forming reactions.

The Barbier reaction is an organometallic reaction that involves the in-situ formation of an organometallic reagent from an alkyl halide, a metal, and a carbonyl compound. wikipedia.orgalfa-chemistry.comnih.gov this compound could participate in such reactions either as the alkyl halide component, where the organometallic species would be formed at the carbon bearing the bromine, or as the carbonyl electrophile. This versatility opens up possibilities for the synthesis of complex alcohols.

Another powerful tool for carbon-carbon bond formation is the Reformatsky reaction . byjus.comwikipedia.orgthermofisher.comlibretexts.org This reaction typically involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal to form a β-hydroxy ester. While the classic Reformatsky reaction utilizes α-halo esters, variations involving α-halo aldehydes are also conceivable, suggesting that this compound could be a viable substrate for forming β-hydroxy aldehydes or related structures.

Furthermore, the development of asymmetric carbon-carbon bond-forming reactions is a major focus in modern organic synthesis. nih.govresearchgate.net The chiral center that can be generated at the α-position of this compound makes it an attractive substrate for developing enantioselective transformations, potentially leading to the synthesis of optically pure building blocks for pharmaceuticals and other fine chemicals.

Q & A

Q. What are the optimal synthetic routes for 2-Bromo-3-phenylpropanal, and how can reaction conditions be systematically optimized?

- Methodological Answer : A common approach involves bromination of 3-phenylpropanal derivatives using reagents like N-bromosuccinimide (NBS) under controlled conditions. Key parameters to optimize include solvent polarity (e.g., dichloromethane vs. toluene), temperature (0–25°C), and catalyst choice (e.g., radical initiators like AIBN) to minimize side reactions such as over-bromination or aldehyde oxidation . Purity validation via HPLC or GC-MS is critical, with attention to byproducts like 2-Bromo-3-phenylpropanamide (a potential hydrolysis product) .

Q. How can researchers reliably characterize this compound using spectroscopic techniques?

- Methodological Answer :

- NMR : The aldehyde proton (δ ~9.8–10.2 ppm) and bromine-induced deshielding of adjacent protons (e.g., CH₂Br at δ ~4.5–5.0 ppm) are diagnostic. Compare with analogous compounds (e.g., 3-Bromo-2,2-dimethylpropanal) to confirm regioselectivity .

- IR : Aldehyde C=O stretch (~1720 cm⁻¹) and C-Br vibration (~550–650 cm⁻¹) should dominate.

- Mass Spec : Look for molecular ion [M⁺] at m/z 212 (C₉H₉BrO⁺) and fragmentation patterns consistent with aldehyde cleavage.

Advanced Research Questions

Q. How do electronic and steric effects influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The bromine atom acts as a leaving group in Suzuki-Miyaura or Negishi couplings. Steric hindrance from the phenyl group may reduce reaction efficiency; computational modeling (DFT) can predict transition-state geometries. For example, compare reaction rates with less hindered analogs (e.g., 2-Bromo-3-methylpropanal) to isolate steric vs. electronic contributions. Use Pd catalysts with bulky ligands (e.g., SPhos) to enhance selectivity .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound derivatives?

Q. How can computational methods predict the biological activity or stability of this compound-derived compounds?

- Methodological Answer : Perform in silico studies using tools like Gaussian or AutoDock:

- Stability : Calculate bond dissociation energies (BDEs) for C-Br bonds to assess susceptibility to hydrolysis.

- Bioactivity : Dock the compound into enzyme active sites (e.g., aldehyde dehydrogenases) to predict inhibition potential. Compare with experimental IC₅₀ values from enzyme assays .

Experimental Design & Safety

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer :

- Use N95 masks, nitrile gloves, and fume hoods to avoid inhalation or skin contact, as brominated aldehydes are irritants .

- Quench waste with sodium bisulfite to neutralize reactive aldehyde groups before disposal.

- Monitor for peroxide formation in stored samples using test strips .

Data Analysis & Reproducibility

Q. How can researchers ensure reproducibility in synthesizing this compound across different laboratories?

- Methodological Answer :

- Publish detailed reaction logs, including humidity levels (critical for moisture-sensitive reagents) and purification methods (e.g., column chromatography vs. distillation).

- Share raw spectral data in open repositories (e.g., Zenodo) to allow cross-lab validation. Address discrepancies via round-robin testing with standardized reagents .

Comparative Reactivity

Q. How does this compound compare to its chloro or fluoro analogs in nucleophilic substitution reactions?

- Methodological Answer : Bromine’s lower electronegativity (vs. Cl/F) enhances leaving-group ability. Kinetic studies (e.g., SN₂ reactions with NaCN) show faster substitution rates for Br vs. Cl analogs. Fluorine’s strong C-F bond renders it inert under similar conditions. Use Hammett plots to quantify electronic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.